molecular formula C5H12N2O B3320115 4-Amino-3-hydroxypiperidine CAS No. 1206906-33-3

4-Amino-3-hydroxypiperidine

Cat. No.: B3320115
CAS No.: 1206906-33-3
M. Wt: 116.16
InChI Key: UVBKPWNFXFUDOU-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxypiperidine is a heterocyclic organic compound with the molecular formula C5H12N2O. It is a derivative of piperidine, featuring an amino group at the 4-position and a hydroxyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-hydroxypiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into different amines or alcohols, depending on the reagents used .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

Comparison with Similar Compounds

    4-Hydroxypiperidine: Similar in structure but lacks the amino group at the 4-position.

    3-Hydroxy-4-aminopiperidine: An isomer with the hydroxyl and amino groups swapped.

    Piperidine: The parent compound without any substituents.

Uniqueness: 4-Amino-3-hydroxypiperidine is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile building block in synthetic chemistry and a valuable compound in drug discovery .

Properties

IUPAC Name

4-aminopiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBKPWNFXFUDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391004-19-5
Record name 1391004-19-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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